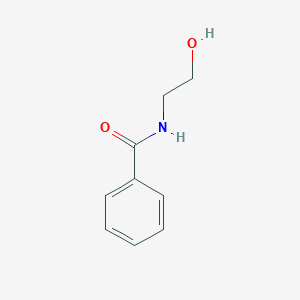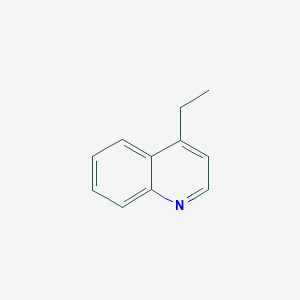
4-Ethylquinoline
概要
説明
4-Ethylquinoline (4-EQ) is an aliphatic heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid that has a pungent odor and is slightly soluble in water. 4-EQ is a member of the quinoline family of compounds, which are known for their diverse range of properties. 4-EQ has been studied for its potential applications in the fields of synthetic chemistry, material science, and biochemistry. In
科学的研究の応用
Antibiotic and Antimicrobial Properties
4-Ethylquinoline and its derivatives have shown potential in the field of antibiotic and antimicrobial research. A study by Asolkar et al. (2004) highlighted a tetrahydroquinoline derivative's biological activity against bacteria and fungi, while a study by Khan et al. (2013) demonstrated the potent antimicrobial activity of certain 4-hydroxyquinoline derivatives against Helicobacter pylori. Similarly, research by Asghari et al. (2014) and Krishnakumar et al. (2012) indicated the antibacterial properties of various quinoline derivatives against different bacterial strains (Asolkar et al., 2004) (Khan et al., 2013) (Asghari et al., 2014) (Krishnakumar et al., 2012).
Biological and Synthetic Versatility
This compound has been recognized for its biological and synthetic versatility. Batalha et al. (2019) discussed the importance of 4-oxoquinolines in medicinal chemistry, noting their association with various pharmacological activities, including antibacterial and antiviral properties (Batalha et al., 2019).
Application in Anti-Tubercular and Anti-Cancer Research
Li et al. (2019) reported on the synthesis of novel quinoline derivatives with significant anti-tubercular activity. Additionally, Mao et al. (2014) highlighted the role of 4-chloroquinolines as precursors in anticancer, antimalarial, and other pharmaceutical agents (Li et al., 2019) (Mao et al., 2014).
Theoretical and Spectroscopic Studies
Studies by Rimarčík et al. (2011) and El-Azab et al. (2016) conducted theoretical and spectroscopic analyses of various ethyl 4-oxoquinoline-3-carboxylate derivatives, providing insight into their chemical behavior and potential applications in drug design and development (Rimarčík et al., 2011) (El-Azab et al., 2016).
Antioxidant Properties
A study by Blaszczyk et al. (2013) examined Ethoxyquin, a derivative of this compound, for its antioxidant properties used in animal feed, highlighting the chemical's importance beyond human pharmaceuticals (Blaszczyk et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJBGYNFMPCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172497 | |
| Record name | Quinoline, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19020-26-9 | |
| Record name | Quinoline, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019020269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINE, 4-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O719B641V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Ethylquinoline be synthesized through dehydration reactions?
A: While dehydration might seem like a viable pathway, research indicates that it primarily yields different products. For instance, dehydrating 4-(1-hydroxyethyl)quinoline or its xanthate derivative mainly produces this compound and 4-acetylquinoline in equal amounts, with 4-vinylquinoline appearing only as a minor product []. Similarly, dehydrochlorination of 4-(1-chloroethyl)quinoline favors the formation of 4-ethyl-3-ethoxyquinoline, leaving 4-vinylquinoline as a minor product [].
Q2: What are the alternative synthetic routes for this compound?
A: A more effective synthesis involves the Wittig reaction. Reacting 4-quinolinecarboxaldehyde with methyl triphenylphosphonium ylide in dimethyl sulfoxide leads to the formation of 4-vinylquinoline in good yield [].
Q3: How does the structure of quinoline derivatives influence their reactivity in photochemical reactions with organic acids?
A: The position of substituents on the quinoline ring significantly affects the products formed in photochemical reactions with organic acids. For example, irradiating 2-quinolinecarbonitrile in the presence of propionic acid yields products like 2-Ethylquinoline, 2, 4-diethylquinoline, 2-phenylquinoline, and 4-ethyl-2-quinolinecarbonitrile []. In contrast, 3-quinolinecarbonitrile under similar conditions produces 2-ethyl-3-quinolinecarbonitrile, 4-ethyl-3-quinolinecarbonitrile, 3-cyano-4-ethyl-1, 4-dihydroquinoline, and 2, 4-diethyl-3-quinolinecarbonitrile []. This difference highlights the impact of substituent position on the reactivity and product selectivity in these reactions.
Q4: Can this compound be synthesized through amination reactions?
A: While direct amination of this compound is not discussed in the provided research, an interesting reaction occurs with its structural isomer, 1-ethylquinoline 1-oxide []. Reacting it with isopropyl nitrite and sodium amide in liquid ammonia leads to the formation of 2-amino-4-ethylquinoline 1-oxide as the major product []. This reaction showcases the potential of amination reactions in synthesizing specific derivatives of this compound.
Q5: Is there any information available about the presence of this compound in complex mixtures like petroleum distillates?
A: While the provided research doesn't specifically address this compound, one paper focuses on identifying nitrogen compounds in petroleum distillates []. Although this particular study centers on the isolation and synthesis of 2,3,8-Trimethyl-4-ethylquinoline from Californian petroleum, it suggests that similar analytical techniques might be employed to investigate the presence and properties of this compound in such complex mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

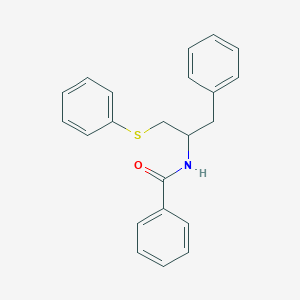

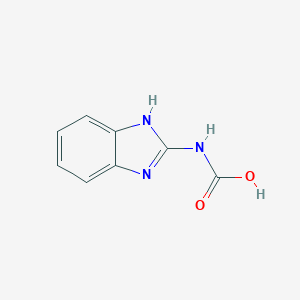
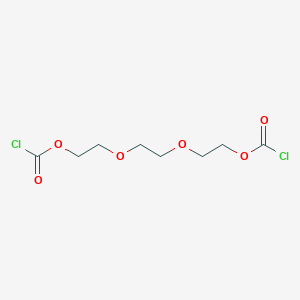
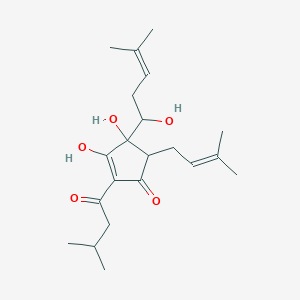

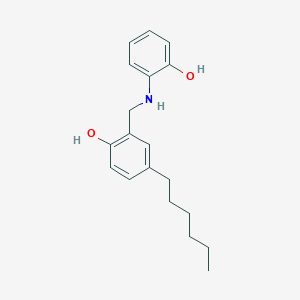


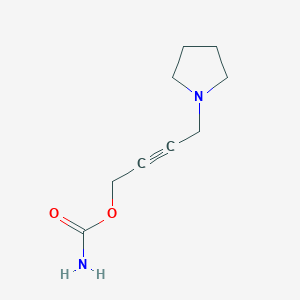
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)

